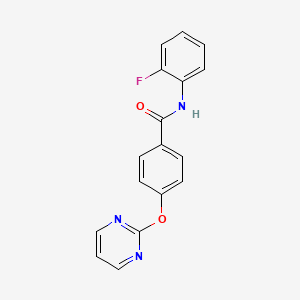

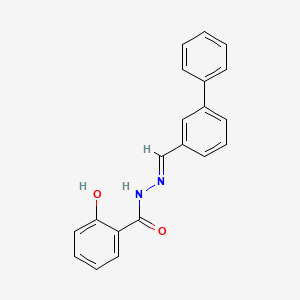

N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide derivatives involves complex chemical reactions. For instance, compounds similar to N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide have been synthesized through various methods, including the 1,3-dipolar cycloaddition reaction of mesoionic munchnone with N1,3-diphenyl-2-propynamide leading to N-benzyl pyrrole, followed by N-debenzylation using sodium in liquid ammonia as key steps (Pandey & Rao, 2004).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide, is characterized by X-ray crystallography, revealing the crystal packing and molecular conformation. For instance, the synthesis and XRD characterization of related fluorophenyl benzamide isomers have been extensively studied, showing variations in molecular packing due to N-H⋅⋅⋅O hydrogen bonds and weak C-H⋅⋅⋅F interactions (Moreno-Fuquen et al., 2022).

Chemical Reactions and Properties

N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide participates in various chemical reactions, illustrating its reactivity and potential for functional modifications. The presence of fluorine atoms and pyrimidinyl groups in the molecule can influence its chemical behavior, including nucleophilic substitution reactions that are critical for creating heterocyclic compounds (Meiresonne et al., 2015).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline form, are influenced by their molecular structure. For example, the crystalline structure of related compounds can show different forms of polymorphism, which is essential for understanding their stability and solubility (Chopra & Row, 2008).

科学的研究の応用

Histone Deacetylase Inhibition

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound structurally related to N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide, has been identified as an orally active histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11, demonstrating potential as an anticancer drug by blocking cancer cell proliferation and inducing apoptosis through histone acetylation and p21 (cip/waf1) protein expression (Zhou et al., 2008). Such inhibitors play a crucial role in epigenetic therapies by modulating gene expression, offering a pathway to treat various cancers.

Alzheimer's Disease Research

In Alzheimer's disease research, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a molecule sharing functional groups with N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide, was utilized as a selective serotonin 1A (5-HT(1A)) molecular imaging probe. This compound, combined with positron emission tomography (PET), has facilitated the quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, showing significant decreases in receptor densities correlating with the progression of clinical symptoms (Kepe et al., 2006).

Synthetic Chemistry Applications

In synthetic chemistry, the compound's structural motif is utilized in the development of novel synthetic routes and materials. For example, dimorphic forms in a non-centrosymmetric environment from a prochiral molecule like 4-Fluoro-N-(2-fluorophenyl) benzamide exhibit different morphologies and crystallization behaviors due to strong N-H·O hydrogen bonds and weak C-H·F interactions. This understanding aids in the design of materials with specific crystalline properties (Chopra & Row, 2005).

Development of Imaging Agents

Furthermore, derivatives of N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide have been explored for their potential as imaging agents in PET scans. For instance, fluoroethoxy and fluoropropoxy substituted compounds demonstrated high in vitro affinity for peripheral benzodiazepine receptors (PBRs), suggesting their utility in imaging neurodegenerative disorders (Fookes et al., 2008).

特性

IUPAC Name |

N-(2-fluorophenyl)-4-pyrimidin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O2/c18-14-4-1-2-5-15(14)21-16(22)12-6-8-13(9-7-12)23-17-19-10-3-11-20-17/h1-11H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCCIRGNCGTOPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5506633.png)

![2-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[3-bromo-4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B5506644.png)

![4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5506648.png)

![5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5506658.png)

![4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506667.png)

![3-{[2-(difluoromethoxy)benzylidene]amino}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5506678.png)

![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5506728.png)